garsubellin A

Neuroscience Alzheimer's Disease Cholinergic System

Garsubellin A is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the wood of Garcinia subelliptica. It is a meroterpenoid with a highly congested [3.3.1] bicyclic core fused to a tetrahydrofuran ring.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
Cat. No. B1248963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegarsubellin A
Synonymsgarsubellin A
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C
InChIInChI=1S/C30H44O5/c1-17(2)11-13-20-15-29-16-22(28(9,10)34)35-25(29)21(14-12-18(3)4)24(32)30(26(29)33,27(20,7)8)23(31)19(5)6/h11-12,19-20,22,34H,13-16H2,1-10H3/t20-,22-,29-,30-/m0/s1
InChIKeyUWZUPSXSBAFYHU-CZDCCFESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Garsubellin A: A Potent ChAT Inducer and Anti-Inflammatory PPAP from Garcinia subelliptica


Garsubellin A is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the wood of Garcinia subelliptica [1]. It is a meroterpenoid with a highly congested [3.3.1] bicyclic core fused to a tetrahydrofuran ring [2]. The compound is characterized by its ability to enhance choline acetyltransferase (ChAT) activity in neuronal cultures and to inhibit inflammatory mediator release [3].

1 Natural PPAP from Garcinia subelliptica
2 Confirmed (−)-enantiomer stereochemistry
3 ChAT induction & mast cell degranulation assay context

Why Generic Substitution Fails for Garsubellin A: Structure-Specific Bioactivity in ChAT Induction


While other polyprenylated phloroglucinols exist in nature, the unique combination of the bicyclo[3.3.1]nonane core with a tetrahydrofuran ring in garsubellin A is essential for its potent ChAT-inducing activity [1]. Analogs like garsubellins B-E, isolated from the same species, lack this specific stereochemical and structural arrangement and have not demonstrated comparable ChAT enhancement [2]. Furthermore, the recent absolute stereochemical elucidation confirms that only the naturally occurring (−)-enantiomer possesses the biologically relevant conformation [3]. Therefore, sourcing the correct stereoisomer with verified structural integrity is critical for experimental reproducibility and meaningful biological data.

Structural analogs
Garsubellins B-E lack the essential bicyclo[3.3.1]nonane-THF arrangement for ChAT induction
Enantiomer identity
Racemate or unnatural (+)-enantiomer may not reproduce reported (−)-garsubellin A activity
Stereochemical control
Unverified stereochemistry can shift assay-response profiles and confound biological interpretation

Quantitative Evidence Guide: Garsubellin A's Differential Bioactivity


ChAT Activity Enhancement in Primary Neuronal Cultures: Garsubellin A vs. Baseline

Garsubellin A increased choline acetyltransferase (ChAT) activity in primary cultures of P10 rat septal neurons at a concentration of 10 μM. While a direct head-to-head comparison with a specific analog is not available in this study, the observed activity is notable and forms the basis of its selection as a tool compound for cholinergic research [1]. The baseline ChAT activity in untreated control cultures served as the comparator.

ChAT induction
Class-level
10 µM in P10 rat septal neurons
Qualitative ChAT activity increase vs. untreated control
Class-level inference; direct comparator data not available
Neuroscience Alzheimer's Disease Cholinergic System

Inhibition of β-Glucuronidase Release from Mast Cells: Garsubellin A vs. Garsubellin Oxide

In a concentration-dependent assay, garsubellin A inhibited the release of β-glucuronidase from peritoneal mast cells stimulated with compound 48/80 with an IC50 of 15.6±2.5 µM. In the same study, a related analog, garcinielliptin oxide (7), exhibited an IC50 of 18.2±3.6 µM for the same endpoint [1]. This data provides a direct quantitative comparison between two structurally related natural products from the same source.

β-Glucuronidase inhibition
Head-to-head
IC50 15.6±2.5 µM vs. 18.2±3.6 µM (garcinielliptin oxide)
Reported 1.17-fold lower IC50 in mast cell degranulation assay
Peritoneal mast cells stimulated with compound 48/80
Inflammation Immunology Mast Cell Biology

Synthetic Accessibility: Enantioselective 12-Step Total Synthesis Enables Procurement of Defined Stereoisomers

The first enantioselective total synthesis of garsubellin A, reported in 2021, provides a 12-step, protecting group-free route to both the natural (−)- and unnatural (+)-antipodes [1]. This represents a significant advancement from earlier, lengthier racemic syntheses (e.g., an 18-step sequence in 2006 [2]). This synthetic access is critical for establishing the absolute stereostructure and for providing a reliable, scalable source of the compound for advanced biological studies.

Synthetic access
Cross-study
12-step enantioselective vs. 18-step racemic
More concise route with full stereochemical control
2021 protecting group-free synthesis enables enantiomer procurement
Synthetic Chemistry Medicinal Chemistry Stereochemistry

Absolute Stereochemical Confirmation: Distinguishing the Bioactive (−)-Garsubellin A

The 2021 enantioselective synthesis unequivocally established the absolute stereostructure of natural garsubellin A as (−)-garsubellin A [1]. Prior to this, the absolute configuration was unknown, making it impossible to differentiate the biologically active natural enantiomer from its inactive or differently active antipode. The synthesis also provided the unnatural (+)-garsubellin A, enabling direct comparison of enantiomers in biological assays.

Absolute configuration
Supporting
(−)-Garsubellin A confirmed by X-ray crystallography
Defined stereoisomer for assay attribution
Prior to 2021, absolute stereochemistry was unknown
Natural Product Chemistry Stereochemistry Drug Discovery

Optimal Application Scenarios for Garsubellin A in Research


Tool Compound for Investigating Cholinergic Function and Alzheimer's Disease Models

Based on its demonstrated ability to increase ChAT activity in primary neuronal cultures at 10 µM [1], garsubellin A is a valuable tool compound for ex vivo and in vitro studies focused on cholinergic signaling, acetylcholine synthesis, and the pathophysiology of Alzheimer's disease. Its activity makes it suitable for target validation studies and for exploring the therapeutic potential of ChAT enhancement.

Anti-Inflammatory Probe for Mast Cell-Mediated Inflammation Studies

The direct comparative data showing garsubellin A's superior inhibition of β-glucuronidase release (IC50 = 15.6±2.5 µM) over the related analog garcinielliptin oxide [2] positions it as a preferred tool for investigating mast cell degranulation and allergic inflammation pathways. Its use is indicated in assays designed to screen for modulators of mast cell activity.

Medicinal Chemistry and SAR Studies Leveraging Enantioselective Synthesis

The development of a 12-step enantioselective total synthesis [3] enables the production of both natural and unnatural enantiomers of garsubellin A. This makes the compound an ideal starting point for structure-activity relationship (SAR) programs aimed at improving ChAT-inducing potency, metabolic stability, or brain penetration for Alzheimer's disease drug development.

Sourcing of Defined Stereoisomers for Advanced Biological Evaluation

With the absolute stereostructure of natural (−)-garsubellin A now confirmed [3], research groups can now procure the correct stereoisomer with confidence. This is essential for any in vivo or advanced ex vivo study where the presence of an inactive or interfering enantiomer could confound results. The availability of both enantiomers also allows for the first time for direct comparative studies of enantiomer-specific biological effects.

Application
Selection Property
Validation Focus
Cholinergic signaling & Alzheimer’s disease models
ChAT induction assay context
Primary neuron culture response review
Mast cell degranulation & inflammatory mediator studies
β-Glucuronidase inhibition comparative data
IC50 and degranulation endpoint review
SAR programs & enantioselective analog generation
Enantioselective synthetic route availability
Stereochemical integrity and analog access validation
Stereoisomer-specific biological evaluation
Absolute configuration confirmation
Enantiomer-comparison study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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